![molecular formula C10H13N5O4S B2637844 5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole CAS No. 1904373-60-9](/img/structure/B2637844.png)
5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole, commonly known as DMSO, is a chemical compound that has gained significant interest in scientific research. This compound has been widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. DMSO is a versatile compound that has been shown to have various biochemical and physiological effects, making it an important tool for researchers.
科学的研究の応用
Synthesis and Chemical Properties
1,2,4-Oxadiazole derivatives have been synthesized for potential applications in hypertensive activity, as demonstrated by Kumar and Mashelker (2007), who prepared novel heterocyclic compounds starting from pyrano pyridine derivatives with expectations of better hypertensive activity (Kumar & Mashelker, 2007). Similarly, El‐Sayed et al. (2008) focused on the synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, and oxadiazole rings, indicating the versatility of these compounds in chemical synthesis (El‐Sayed et al., 2008).
Antimicrobial and Antifungal Activities
Research on 1,2,4-oxadiazole derivatives has also explored their antimicrobial and antifungal potentials. Krolenko et al. (2016) synthesized new oxadiazole derivatives containing piperidine or pyrrolidine rings that exhibited strong antimicrobial activity, suggesting a promising avenue for developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016). Another study by Asif and Imran (2020) evaluated oxadiazole derivatives for their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, revealing potential applications in tuberculosis treatment (Asif & Imran, 2020).
Anticancer Evaluation
Furthermore, 1,2,4-oxadiazole derivatives have been evaluated for their anticancer properties. Redda and Gangapuram (2007) investigated the anti-inflammatory and anticancer activities of substituted oxadiazolyl tetrahydropyridines, showing the potential of these compounds in cancer therapy (Redda & Gangapuram, 2007).
特性
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c1-15(2)20(17,18)12-6-8-13-9(14-19-8)7-4-3-5-11-10(7)16/h3-5,12H,6H2,1-2H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPGJJSIZRJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NC(=NO1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


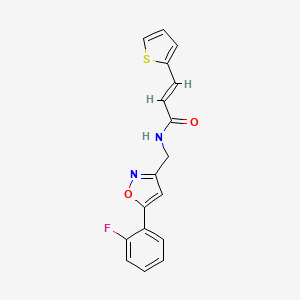
![7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2637765.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637766.png)
![2-Chloro-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]acetamide](/img/structure/B2637769.png)
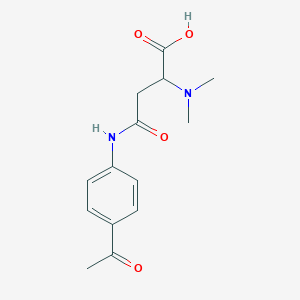
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)
![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)
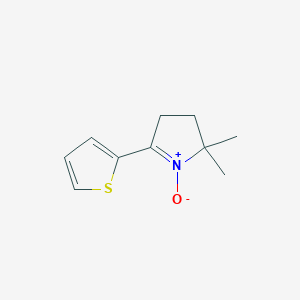
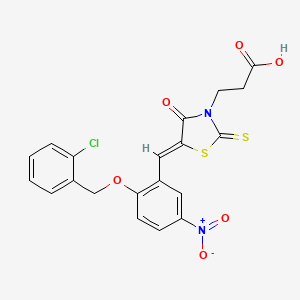

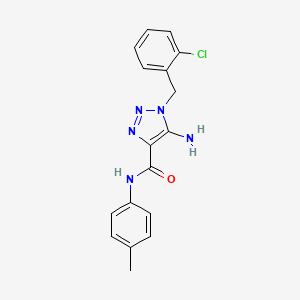
![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)
